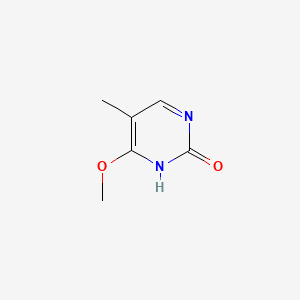

O-4-Methylthymine

Description

Significance of Endogenous and Exogenous DNA Modifications in Genomic Stability and Information Flow

The integrity of deoxyribonucleic acid (DNA) is fundamental to life, serving as the blueprint for cellular function and heredity. This integrity is under constant threat from both internal (endogenous) and external (exogenous) sources, which can chemically modify the nucleobases. nih.gov Endogenous damage arises from the inherent chemical instability of DNA and reactions with cellular metabolites, such as reactive oxygen species (ROS) produced during normal metabolism. nih.govmdpi.com It is estimated that endogenous processes can lead to tens of thousands of DNA lesions per cell per day. nih.gov Exogenous agents, including ultraviolet (UV) light, ionizing radiation, and a vast array of environmental chemicals, also induce a wide spectrum of DNA modifications. nih.gov

These modifications, or DNA adducts, can have profound consequences for genomic stability and the accurate flow of genetic information. exeter.ac.uk If left unrepaired, they can disrupt essential cellular processes like replication and transcription. oup.com During DNA replication, a modified base may be misread by DNA polymerase, leading to the incorporation of an incorrect nucleotide in the daughter strand. This event, if not corrected, can result in a permanent mutation in the genome. oup.comwikipedia.org Such mutations are a primary driver of genomic instability, which can have catastrophic consequences for the cell, contributing to aging and diseases like cancer. nih.gov Furthermore, some DNA lesions can physically block the progression of replication forks or transcription machinery, leading to stalled processes, DNA strand breaks, and potentially cell death. oup.com To counteract this continuous barrage of damage, cells have evolved a complex network of DNA repair pathways that recognize and remove these lesions, thereby safeguarding the genome. nih.gov

Overview of O-4-Methylthymine as an Alkylated DNA Adduct

Among the various types of DNA damage, alkylation is a significant contributor to mutagenesis. Alkylating agents, which can be of both endogenous and exogenous origin, transfer alkyl groups (such as methyl or ethyl groups) to nucleophilic sites on DNA bases. oup.com One such product is this compound (O4-MeT), an alkylated DNA adduct formed when a methyl group is attached to the O4 position of a thymine (B56734) base. hoffmanlab.org

O4-MeT is considered a pro-mutagenic lesion. oup.com Its formation is particularly associated with N-nitroso compounds, which are potent alkylating agents. pnas.org Although it is generally formed at lower levels compared to other alkylated bases like O6-methylguanine (O6-MeG), O4-MeT is a highly mutagenic adduct. oup.comoup.com The mutagenicity of O4-MeT stems from its altered base-pairing properties. The presence of the methyl group on the oxygen atom disrupts the normal Watson-Crick hydrogen bonding between thymine and adenine (B156593). Instead, during DNA replication, O4-MeT has a propensity to mispair with guanine (B1146940). nih.gov This mispairing leads to a T•A to C•G transition mutation in subsequent rounds of replication if the lesion is not repaired. nih.govnih.gov

| Property | Description | Reference |

|---|---|---|

| Type of Lesion | Alkylated DNA Adduct | oup.com |

| Chemical Modification | Methyl group attached to the O4 position of thymine | hoffmanlab.org |

| Mutagenic Potential | High; leads to T•A → C•G transition mutations | pnas.orgnih.gov |

| Mechanism of Mutagenesis | Miscoding during DNA replication, preferentially pairing with guanine | nih.gov |

| Formation | Result of exposure to alkylating agents, such as N-nitroso compounds | pnas.org |

Historical Context and Foundational Research on this compound in Nucleic Acid Biochemistry

The study of DNA modifications has a rich history, dating back to early observations of the chemical nature of nucleic acids. The discovery of DNA methylation began in 1925, though its biological significance was not understood for decades. mpg.ded-nb.info It was the recognition that DNA was not an inert molecule but was subject to chemical alteration that paved the way for the study of DNA damage and repair. nih.gov

Research into the effects of alkylating agents on DNA gained momentum in the mid-20th century, partly driven by observations of their mutagenic and carcinogenic properties. cuni.cz Foundational work by researchers like B. Singer and others in the 1970s and 1980s was crucial in identifying the various alkylated products in DNA, including O-alkylated pyrimidines. embopress.org These studies demonstrated that while alkylation occurs at multiple sites on all four DNA bases, the modifications at oxygen atoms, such as O6 of guanine and O4 of thymine, were particularly potent in causing miscoding during replication. nih.govembopress.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

25902-89-0 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

6-methoxy-5-methyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-7-6(9)8-5(4)10-2/h3H,1-2H3,(H,7,8,9) |

InChI Key |

NWUTZAVMDAGNIG-UHFFFAOYSA-N |

SMILES |

CC1=C(NC(=O)N=C1)OC |

Canonical SMILES |

CC1=C(NC(=O)N=C1)OC |

Other CAS No. |

25902-89-0 |

Synonyms |

O-4-methylthymine |

Origin of Product |

United States |

Formation Pathways and Biogenesis of O 4 Methylthymine

Generation by Endogenous and Exogenous Alkylating Agents

The formation of O-4-Methylthymine is primarily a consequence of the action of alkylating agents, which are chemicals capable of transferring alkyl groups (such as methyl groups) to nucleophilic sites on DNA bases. These agents can originate from both within the body (endogenous) and from external sources (exogenous).

Endogenous Sources: Endogenous alkylating species can be generated through various metabolic processes. The methyl donor S-adenosylmethionine (SAM) is implicated in endogenous DNA methylation, potentially contributing to the formation of adducts like O4MeT, though its contribution is considered to be in relation to other methylation products encyclopedia.puboup.commdpi.comiiarjournals.org. Additionally, the nitrosation of amine-containing compounds, followed by metabolic activation via mixed-function oxidases, is another recognized pathway for producing endogenous alkylating agents encyclopedia.pubmdpi.com.

Exogenous Sources: A broad spectrum of exogenous agents can lead to O4MeT formation. These include:

Environmental Factors: Components of cigarette smoke and certain dietary elements are known sources of alkylating agents encyclopedia.pubmdpi.comresearchgate.net. For instance, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a tobacco-derived carcinogen, can induce DNA methylation damage iiarjournals.orgmdpi.com.

Chemotherapeutic Agents: Several anticancer drugs function as potent alkylating agents. Examples include methylating agents like dacarbazine, temozolomide (B1682018) (TMZ), procarbazine, and streptozotocin, as well as chloroethylating agents like 1,3-bis(2-chloroethyl)-N-nitrosourea (BCNU) encyclopedia.pubiiarjournals.org.

Chemical Mutagens: Compounds such as N-methyl-N′-nitro-N-nitrosoguanidine (MNNG) and methyl methanesulfonate (B1217627) (MMS) are well-established chemical mutagens that produce a variety of N- and O-methylated DNA bases, including O4MeT researchgate.netoup.comoup.comacs.org.

The chemical nature and mass of the alkylating species dictate the relative amounts of different alkylation products formed through SN1 or SN2 nucleophilic substitution reactions with DNA bases encyclopedia.pubmdpi.com.

Mechanistic Pathways of O4-Methylation of Thymine (B56734) Residues in DNA and RNA

The formation of O4MeT involves the direct chemical reaction of an alkylating agent with the oxygen atom at the 4-position of the thymine base within the DNA or RNA strand. While research has predominantly focused on DNA, some studies indicate that RNA can also be methylated, with N-methyl-N-nitrosourea (MNU) treatment leading to higher levels of methylation in RNA compared to DNA in human cells mdpi.com. Mammalian cells possess repair mechanisms to address alkylation damage in RNA mdpi.com.

In DNA, O4MeT is formed when an alkylating agent attacks the O4 position of thymine. This lesion is considered highly mutagenic because, during DNA replication, it can lead to the mis-incorporation of guanine (B1146940) opposite thymine, resulting in a thymine-to-cytosine (T→C) transition mutation encyclopedia.pubmdpi.comoup.comacs.org. Studies suggest that O4MeT is a more potent source of mutations than O6-methylguanine (O6MeG) when compared in similar cellular contexts oup.comacs.org.

DNA Repair Mechanisms: Cells employ several DNA repair pathways to counteract alkylation damage. The O6-alkylguanine-DNA alkyltransferase (MGMT), also known as AGT, is a key enzyme that directly repairs O6-alkylguanines and O4-alkylthymines by irreversibly transferring the alkyl group to a cysteine residue within its active site encyclopedia.pubmdpi.comiiarjournals.orgmdpi.comoup.com. However, human MGMT exhibits significantly lower efficiency in repairing O4-methylthymine compared to O6-methylguanine mdpi.comoup.com. Consequently, O4MeT adducts may persist longer and are less efficiently removed by this primary repair pathway in mammalian cells acs.org.

Other repair systems contribute to managing alkylation damage:

Base Excision Repair (BER): This pathway primarily targets N-alkylation adducts, such as N3-methyladenine and N7-methylguanine, utilizing DNA glycosylases like AlkA, Tag, or AAG/MPG iiarjournals.orgmdpi.comresearchgate.netmit.edu.

Mismatch Repair (MMR): While not directly repairing O4MeT, the MMR system plays a role in recognizing mispairs, such as the O6-methylguanine:thymine (O6MeG:T) mispair, and is involved in signaling cellular responses, including cell cycle arrest and apoptosis, following alkylation damage iiarjournals.orgresearchgate.netoup.com.

Nucleotide Excision Repair (NER): In bacteria like E. coli, the NER pathway, involving proteins such as UvrB, has been shown to repair O4MeT and O6MeG lesions oup.com. In mammalian cells, it is suggested that mammalian DNA repair methyltransferases might shield O4MeT from NER oup.com.

Cellular Conditions and Factors Influencing this compound Formation and Accumulation

The cellular environment and the presence and activity of specific repair enzymes significantly influence the formation and accumulation of this compound.

Enzyme Activity and Specificity: The efficiency and substrate specificity of DNA repair enzymes are paramount. Human MGMT, while capable of repairing O4MeT, does so with considerably lower efficiency than it repairs O6MeG mdpi.comoup.com. This differential repair capacity means that O4MeT adducts are less likely to be removed by MGMT and may accumulate in the DNA, especially under conditions of high alkylating agent exposure or when MGMT activity is compromised acs.org. Studies have indicated that O4MeT is not significantly repaired by mammalian repair enzymes, contributing to its potential persistence acs.org.

Molecular Recognition and Structural Impact of O 4 Methylthymine in Nucleic Acids

Conformational Perturbations and Distortions Induced by O-4-Methylthymine within DNA Duplexes

The incorporation of this compound into DNA duplexes can induce notable changes in local and global DNA structure, affecting flexibility, curvature, and groove dimensions nih.govoup.com.

Curvature and Flexibility: Sequences containing this compound generally exhibit increased local curvatures nih.govoup.com. When this compound is paired with adenine (B156593), the DNA duplex experiences larger regions of enhanced flexibility. This specific pairing also results in a consistent bend directed towards the major groove and pronounced oscillations in the width of the major groove nih.govoup.comresearchgate.net. In contrast, when this compound is paired with guanine (B1146940), the duplex displays localized increases in flexibility. These regions are characterized by short segments that bend towards the major groove, alternating with segments that bend towards the minor groove. Furthermore, these O4-Me-T:Guanine containing sequences possess wider major grooves compared to canonical B-DNA nih.govoup.comresearchgate.net.

Methyl Group Conformation: The methyl group attached to the O4 position of thymine (B56734) adopts a distal conformation, consistently pointing towards the opposing base. This orientation is maintained irrespective of the initial conformation of the methyl group, influencing the final geometry of the modified base pair and potentially leading to increased DNA curvature in its vicinity rsc.org.

Propeller Twisting and Displacements: Methylation at the O4 position of thymine can alter hydrogen-bonding interactions within base pairs. These alterations can lead to propeller torsions and various displacements between adjacent base pairs in the DNA helix sioc-journal.cn.

The presence of this compound is associated with significant mutagenic potential. It frequently leads to T→C transitions and can also cause T→A transversion mutations, particularly in cells with deficient mismatch repair systems ebi.ac.ukacs.org. In E. coli, this compound lesions are highly mutagenic, predominantly resulting in T→C mutations oup.com.

Structural Elucidation of this compound-Containing DNA and RNA Using Biophysical Techniques

A range of biophysical and computational methodologies are employed to investigate the structural consequences of this compound incorporation into nucleic acids. These techniques provide atomic-level insights into conformational changes and interaction dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing both DNA and RNA structures and dynamics at atomic resolution, especially in solution reading.ac.ukmdpi.comnih.govrsc.org. High-field NMR experiments, often in conjunction with molecular dynamics simulations, have been instrumental in studying DNA duplexes containing this compound lesions semanticscholar.org.

Computational Methods: Molecular dynamics (MD) simulations are extensively used to model the behavior of modified bases within DNA duplexes, allowing for the study of conformational changes and flexibility rsc.orgsemanticscholar.orgnih.gov. Density Functional Theory (DFT) calculations, often coupled with MD simulations, are employed to investigate lesion base-pairing properties, hydrogen bonding interactions, and interaction energies researchgate.netsioc-journal.cnebi.ac.uknih.gov. These computational approaches complement experimental data by providing detailed mechanistic insights.

Other Spectroscopic Techniques: Techniques such as Ultraviolet (UV) molecular absorption spectroscopy and Circular Dichroism (CD) spectroscopy can monitor changes in protonation and base stacking, aiding in the detection of structural alterations reading.ac.uk.

The synthesis of stable isotope-labeled RNA, often via solid-phase chemical synthesis, further aids structure and dynamics studies using NMR spectroscopy mdpi.com.

Intermolecular Hydrogen-Bonding Interactions and Base Pairing Properties of this compound

This compound participates in intermolecular hydrogen bonding with complementary bases, influencing the stability and fidelity of base pairing. The methylation at the O4 position alters the electronic distribution and hydrogen-bonding capacity compared to unmodified thymine.

Base Pairing Stability: Computational studies have indicated a hierarchy of stability for base pairs involving this compound. The calculated binding energies suggest the following order of stability: m4T:Guanine > m4T:Adenine > m4T:Cytosine > m4T:Thymine researchgate.net. This differential stability can influence the likelihood of mispairing and subsequent mutations.

Hydrogen Bonding Alterations: The presence of the methyl group at the O4 position can modify the hydrogen bond network. For instance, the N1-H of this compound is less acidic than that of thymine, which may affect its recognition by certain DNA repair enzymes ebi.ac.uk. This compound lesions are known to alter hydrogen bonding patterns, which can lead to errors during DNA replication semanticscholar.org. Methylation at O4 can also lead to decreased interaction energies between base pairs, potentially destabilizing the duplex sioc-journal.cn.

This compound-Guanine Base Pairing and Structural Consequences

The pairing of this compound with Guanine is a significant interaction with distinct structural and mutagenic consequences.

Structural Impact: When this compound pairs with Guanine, it leads to increased flexibility in localized regions of the DNA duplex. These regions exhibit short segments that bend towards the major groove, alternating with segments that bend towards the minor groove. Additionally, the major groove width is increased compared to canonical B-DNA nih.govoup.comresearchgate.net. Computational studies suggest that O4-Me-T forms two strong hydrogen bonds with an opposing Guanine within the active site of certain polymerases, which helps explain the observed mutagenicity nih.gov.

Base Pairing Fidelity: The this compound:Guanine pair is the most stable among the mismatched pairs involving this compound researchgate.net. This pairing is implicated in directing preferential misincorporation of Guanine opposite this compound during DNA replication ebi.ac.ukacs.orgnih.gov. This mispairing primarily results in T→C transitions, although other mutations can also occur ebi.ac.ukacs.org.

This compound-Adenine Base Pairing and Structural Consequences

The pairing of this compound with Adenine also perturbs DNA structure and influences replication fidelity.

Structural Impact: In DNA duplexes containing this compound paired with Adenine, there are larger regions of increased flexibility. These duplexes also display a consistent bend towards the major groove and exhibit strong oscillations in their major groove widths nih.govoup.comresearchgate.net.

Base Pairing Fidelity: The this compound:Adenine pair is the second most stable among the mismatched pairs involving this compound researchgate.net. While the canonical Watson-Crick pairing between Adenine and Thymine involves two hydrogen bonds, with the N6 amino group of Adenine and the O4 atom of Thymine forming one of these bonds wikipedia.org, the presence of the O4-methyl group can influence this interaction. The insertion of dATP opposite this compound can occur through water-mediated hydrogen bonding nih.gov.

Enzymatic Processing and Dna Repair Mechanisms for O 4 Methylthymine Adducts

Direct Reversal Mechanisms: O6-Alkylguanine-DNA Alkyltransferases (AGT/MGMT)

O6-alkylguanine-DNA alkyltransferases (AGT) are a conserved family of DNA repair proteins found across all kingdoms of life mdpi.comresearchgate.netexpasy.org. These enzymes are uniquely characterized by their ability to directly repair alkylated DNA bases through a "suicide" mechanism, where the alkyl group is irreversibly transferred from the damaged DNA base to a cysteine residue in the enzyme's active site mdpi.comuniprot.orgqmul.ac.ukmdpi.com. This process restores the DNA to its original state without requiring a multi-step enzymatic pathway. AGT/MGMT primarily targets the highly mutagenic O6-methylguanine (O6-MeG) lesion, but also acts on other alkylated bases, including O4-methylthymine mdpi.comiiarjournals.orgqmul.ac.ukresearchgate.netnih.gov.

Specificity and Efficiency of MGMT/AGT in O-4-Methylthymine Repair

The efficiency and specificity of AGT/MGMT enzymes in repairing O4-MeT vary considerably depending on the source of the enzyme nih.govaacrjournals.org. While AGTs are highly proficient in repairing O6-MeG, their activity towards O4-MeT is generally lower nih.govresearchgate.netmdpi.comaacrjournals.org.

Human AGT (hAGT/hMGMT): Human AGT exhibits significantly lower efficiency in repairing O4-MeT compared to O6-MeG nih.govresearchgate.netmdpi.comaacrjournals.orgmdpi.com. In fact, studies suggest that hAGT may even impede the repair of O4-MeT by other pathways, such as Nucleotide Excision Repair (NER), potentially leading to an increase in mutations nih.govmdpi.comoup.com.

Prokaryotic AGTs (e.g., E. coli Ogt): In contrast, certain prokaryotic AGTs, such as the Ogt protein from Escherichia coli, are highly efficient at repairing O4-MeT nih.govoup.comresearchgate.netnih.govaacrjournals.org. This higher efficiency has been attributed to specific amino acid residues in the active site pocket that facilitate better recognition and alkyl transfer from O4-MeT nih.govaacrjournals.org.

Despite the lower efficiency of hAGT, O4-MeT is considered a potent mutagenic lesion, and its repair is crucial for preventing A:T to G:C transitions nih.govoup.comnih.govnih.govnih.gov. The development of mutant hAGT proteins that mimic the repair efficiency of prokaryotic Ogt for O4-MeT has provided valuable insights into the structural basis of this repair nih.govoup.comaacrjournals.org.

Structural Basis of this compound Recognition and Alkyl Transfer by Repair Enzymes

The repair mechanism employed by AGT/MGMT involves a series of precise molecular interactions. The enzyme typically binds to the damaged DNA helix and facilitates the flipping of the alkylated base (O4-MeT) out of the DNA duplex into the enzyme's active site pocket mdpi.com. This base-flipping process is crucial for positioning the damaged nucleotide for alkyl transfer.

Key conserved residues within the AGT active site play critical roles in this process:

Cysteine Residue: A nucleophilic cysteine residue (e.g., Cys145 in human AGT) is directly responsible for accepting the alkyl group from the O4-MeT, forming a covalent adduct with the enzyme mdpi.comuniprot.orgqmul.ac.ukmdpi.comfiu.edu. This transfer inactivates the enzyme, hence the "suicide" nature of the repair.

Arginine Finger: A conserved arginine residue (e.g., Arg128 in human AGT) acts as an "arginine finger," intercalating into the DNA minor groove to stabilize the extrahelical conformation of the flipped-out base mdpi.commdpi.com.

Tyrosine Residue: A conserved tyrosine residue (e.g., Tyr114 in human AGT) is thought to assist in the base-flipping process by inducing rotation of the nucleotide's 3'-phosphate mdpi.comresearchgate.netmdpi.com.

Structural studies and mutagenesis experiments have revealed that specific amino acid residues in the vicinity of the active site pocket are critical for the recognition and efficient repair of O4-MeT. For instance, alterations in human AGT to incorporate residues found in the more efficient E. coli Ogt have significantly enhanced its ability to repair O4-MeT nih.govaacrjournals.org. These findings highlight the importance of precise positioning and interaction within the active site for substrate specificity.

Comparative Analysis of this compound Repair by Prokaryotic and Eukaryotic Alkyltransferases

A comparative analysis of AGTs from different organisms reveals significant differences in their ability to repair O4-MeT.

| Enzyme Source | Enzyme Name | Efficiency in O4-MeT Repair | Key Characteristics/Notes | References |

| E. coli | Ogt | High | Constitutive expression; highly efficient repair of O4-MeT. | nih.govoup.comresearchgate.netnih.govaacrjournals.org |

| E. coli | Ada | Moderate/Less Effective | Inducible; repairs O6-MeG more effectively than O4-MeT. | nih.govnih.gov |

| Human | MGMT (hAGT) | Low/Poor | Repairs O6-MeG efficiently but O4-MeT poorly; can hinder NER repair of O4-MeT, potentially increasing mutations. | nih.govoup.comnih.govmdpi.comresearchgate.netmdpi.comaacrjournals.orgmdpi.comoup.comebi.ac.ukresearchgate.net |

| Human (mutant) | hAGT-03 | Enhanced | Mutated to mimic Ogt residues; shows enhanced O4-MeT repair activity in vitro. | nih.govaacrjournals.org |

| Human (mutant) | 56-8 hAGT | Enhanced | Shows increased functional homology to Ogt, with enhanced in vivo repair of O4-MeT. | oup.com |

This comparison underscores that while the fundamental mechanism of direct reversal is conserved, species-specific adaptations in AGT structure have led to differential substrate preferences and repair efficiencies, particularly concerning O4-MeT.

Base Excision Repair (BER) Pathway Involvement in this compound Removal

The Base Excision Repair (BER) pathway is a major cellular mechanism for removing various types of DNA damage, including alkylated bases. BER is initiated by DNA glycosylases that cleave the glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. Subsequent steps involve AP endonucleases, phosphodiesterases, DNA polymerases, and DNA ligases to complete the repair.

Identification of DNA Glycosylases Recognizing this compound

Current scientific literature primarily identifies this compound as a substrate for O6-alkylguanine-DNA alkyltransferases (AGT/MGMT) via direct reversal mdpi.comiiarjournals.orgqmul.ac.uk. While other pyrimidine (B1678525) adducts, such as O2-methylcytosine and O2-methylthymine, are known to be excised by DNA glycosylases like the E. coli AlkA gene product as part of the BER pathway embopress.orgnih.govembopress.org, specific DNA glycosylases that initiate BER for this compound have not been identified in the available research. The predominant repair mechanism described for O4-MeT involves the methyltransferase activity of AGT/MGMT mdpi.comiiarjournals.orgcapes.gov.brnih.gov.

Subsequent Steps in this compound BER Pathway

Given that specific DNA glycosylases initiating the Base Excision Repair (BER) pathway for this compound have not been identified in the scientific literature, the subsequent steps of the BER pathway for this particular lesion cannot be detailed. The established repair pathway for O4-MeT involves direct reversal by AGT/MGMT, rather than excision by a DNA glycosylase. While Nucleotide Excision Repair (NER) has been implicated in processing O4-alkylthymines, its role in initiating repair via a glycosylase-dependent BER mechanism for O4-MeT is not established.

Nucleotide Excision Repair (NER) Pathway and this compound Adducts

The Nucleotide Excision Repair (NER) pathway is a versatile DNA repair system responsible for removing a wide range of bulky, helix-distorting DNA lesions, including those induced by UV radiation and certain chemical carcinogens. In prokaryotes, the NER pathway is mediated by the UvrABC endonuclease complex, while in eukaryotes, it involves a larger set of proteins, including XPC, XPA, TFIIH, and XPG/XPF-ERCC1 nucleases.

Research indicates that the NER pathway can recognize and process O4-alkylthymine adducts, including O4-MeT, in both in vitro assays and in vivo studies nih.govmdpi.com. In Escherichia coli, the UvrABC system has been shown to excise O4-MeT and O6-methylguanine (O6-MeG) lesions unam.mx. However, the efficiency of NER in recognizing O4-MeT lesions is considered relatively poor compared to more bulky adducts, suggesting that other repair pathways might play a more dominant role nih.gov. Furthermore, evidence suggests that mammalian DNA repair methyltransferases (like human AGT, hAGT) can shield O4-MeT adducts from NER, indicating a potential competition or interaction between these repair systems unam.mx. Studies have also observed damage-dependent pathway interactions, where the activity of AGTs can influence NER's processing of O4-MeT, sometimes leading to increased mutation frequencies in NER-proficient cells when AGTs are active nih.gov. While NER can contribute to the repair of O4-MeT, its role appears to be less prominent than direct reversal by AGTs, particularly in mammalian systems where it may be outcompeted or shielded nih.govunam.mx.

| NER Component (E. coli) | General Role in NER | Specific Relevance to O4-MeT |

| UvrA | Scans DNA for damage, forms a complex with UvrB. | Recognizes helix distortions caused by lesions. |

| UvrB | Binds to the lesion, melts DNA around the damage. | Involved in the initial recognition and binding of O4-MeT. |

| UvrC | Incises DNA upstream of the lesion. | Makes the first incision in the DNA strand containing O4-MeT. |

| UvrD (Helicase II) | Removes the UvrABC-DNA complex and the excised DNA fragment. | Excises the damaged oligonucleotide containing O4-MeT. |

| DNA Polymerase I | Fills the gap with new nucleotides. | Resynthesizes the DNA strand after excision. |

| DNA Ligase | Seals the nick in the phosphodiester backbone. | Completes the repair process. |

Adaptive Response and this compound Repair in Model Systems

The adaptive response is a cellular defense mechanism that enhances resistance to the mutagenic and cytotoxic effects of DNA alkylating agents. It is typically induced by exposure to low, non-lethal doses of these agents, leading to the upregulation of specific DNA repair genes. This response has been extensively studied in Escherichia coli, where it plays a critical role in protecting the genome from alkylation damage.

In E. coli, the adaptive response is primarily regulated by the bifunctional Ada protein, encoded by the ada gene. Ada acts both as a direct DNA repair protein and as a transcriptional activator. Its C-terminal domain contains a cysteine residue that directly transfers methyl groups from O6-MeG and O4-MeT lesions to itself, thereby repairing the DNA and inactivating the protein in a stoichiometric manner oup.comuchicago.edu. Concurrently, the N-terminal domain of Ada, upon sensing methylphosphotriesters (MPTs) in the DNA backbone, undergoes a conformational change that converts it into an active transcriptional regulator. This activated Ada then upregulates the expression of several genes, including ada itself, alkA, alkB, and aidB oup.comuchicago.eduresearchgate.net.

The alkA gene product is a DNA glycosylase that participates in Base Excision Repair (BER) and is involved in removing O2-methylcytosine and O2-methylthymine, as well as N3-methylated purines nih.govpnas.org. The alkB gene encodes a dioxygenase that directly reverses N-alkylation damage, such as at N1-methyladenine and N3-methylcytosine nih.govresearchgate.net. While Ada repairs O4-MeT, the E. coli Ogt protein, a constitutively expressed methyltransferase, is also highly proficient in repairing O4-MeT and O4-ethylthymine (O4-EtdT) researchgate.netnih.gov. Studies have shown that Ogt is significantly more efficient in repairing O4-MeT than Ada researchgate.netnih.gov. The adaptive response, by increasing the levels of these repair enzymes, significantly reduces the mutagenic and cytotoxic consequences of subsequent exposure to alkylating agents oup.comresearchgate.net.

| Gene (E. coli) | Protein | Primary Role in Adaptive Response | Relevance to O4-MeT Repair |

| ada | Ada | Transcriptional activator; Direct repair of O6-MeG and O4-MeT. | Repairs O4-MeT, albeit less efficiently than Ogt. Induces expression of other repair genes. |

| ogt | Ogt | Constitutive methyltransferase. | Highly proficient repair of O4-MeT and O4-EtdT. |

| alkA | AlkA | DNA glycosylase (BER pathway). | Repairs O2-methylated pyrimidines; indirectly related to thymine (B56734) adducts. |

| alkB | AlkB | N-alkylation reversal dioxygenase. | Repairs N-alkylated bases, not directly O4-MeT. |

| aidB | AidB | Putative protection against nitrosoguanidines. | Role in O4-MeT repair is less defined; may protect against alkylating agents. |

Interplay and Redundancy Among this compound Repair Pathways

The cellular defense against O4-MeT adducts involves a coordinated effort among multiple DNA repair pathways, highlighting both redundancy and intricate interplay.

Direct Reversal by AGTs: The primary pathway for repairing O4-MeT is direct reversal by O6-alkylguanine-DNA alkyltransferases (AGTs). In E. coli, Ogt is highly proficient in repairing O4-MeT, while Ada shows lower efficiency researchgate.netnih.gov. Human AGT (hAGT or MGMT) also repairs O4-MeT, but with significantly lower efficiency compared to Ogt, and its repair activity on O4-MeT is considerably slower than on O6-MeG nih.govmdpi.comnih.gov. This differential efficiency suggests that other mechanisms might be more critical or compensatory in human cells.

Nucleotide Excision Repair (NER): As discussed, NER can also contribute to O4-MeT repair, particularly in prokaryotes like E. coli nih.govunam.mx. However, its ability to recognize these relatively non-bulky lesions is limited nih.gov. Furthermore, mammalian AGTs can shield O4-MeT from NER, and there are indications of complex, damage-dependent interactions between these pathways, where AGT activity can influence NER's role and potentially increase mutation rates in NER-proficient cells nih.govunam.mx.

Base Excision Repair (BER): While BER is primarily involved in repairing N-alkylated bases (e.g., N7-methylguanine, N3-methyladenine) via DNA glycosylases like AlkA and AAG nih.govmdpi.comiiarjournals.orgnih.govnih.gov, the alkA gene product also repairs O2-methylated pyrimidines nih.govpnas.org. This indicates that BER components are involved in processing various types of alkylation damage, though not directly O4-MeT itself.

Mismatch Repair (MMR): MMR is crucial for correcting replication errors and is known to recognize O6-MeG:T mispairs, triggering futile repair cycles that can lead to cytotoxicity and apoptosis mdpi.comnih.gov. While MMR does not directly repair O4-MeT, its role in processing the consequences of unrepaired alkylation damage (like O6-MeG) underscores its importance in the broader DNA damage response network. Some studies suggest MMR proteins may not bind O4-MeT directly oup.com.

Translesion Synthesis (TLS): In cases where O4-MeT adducts evade repair, they can be encountered by DNA polymerases during replication. In E. coli, SOS-induced DNA polymerases (Pol II, Pol IV, Pol V) exhibit redundant roles in bypassing most O4-alkyldT lesions, although specific lesions like O4-sBudT necessitate Pol V nih.govoup.comoup.com. This redundancy in TLS polymerases provides a tolerance mechanism when repair pathways are overwhelmed or absent.

The interplay between these pathways is complex. For instance, the low efficiency of human MGMT in repairing O4-MeT suggests that other pathways, potentially including NER or TLS, might play a more significant compensatory role. The observation that AGT activity can sometimes inhibit NER's processing of O4-MeT highlights the dynamic and sometimes competitive nature of DNA repair systems nih.govnih.gov.

| Repair Pathway | Primary Role in O4-MeT Processing | Efficiency/Contribution Notes | Interacting Pathways |

| AGT | Direct reversal of alkyl group. | Ogt (E. coli): Highly proficient. Ada (E. coli): Less proficient. hAGT (Human): Low efficiency, slow repair. | NER, MMR (indirectly via consequences of unrepaired damage) |

| NER | Excision of damaged nucleotide. | Involved but recognition is poor. Can be shielded by AGTs. Interacts with AGTs. | AGT, MMR (indirectly) |

| BER | Repairs N-alkylated bases, O2-methylated pyrimidines. | Indirect relevance to O4-MeT. AlkA repairs related lesions. | AGT, NER |

| MMR | Recognizes mispairs (e.g., O6-MeG:T), triggers futile repair. | Indirect role; responds to consequences of unrepaired alkylation, not direct O4-MeT repair. | AGT, NER |

| TLS | Bypass of unrepaired lesions during replication. | Redundant roles for some O4-alkyldT lesions by E. coli SOS polymerases. | All other pathways |

Replication Fidelity and Mutagenic Potential of O 4 Methylthymine

Impact of O-4-Methylthymine on DNA Polymerase Activity and Fidelity

The presence of this compound lesions within a DNA template can impede the progression of replicative DNA polymerases, which are responsible for the accurate duplication of the genome. These lesions can stall polymerase activity or lead to the misincorporation of nucleotides opposite the damaged base. Studies have shown that O4-MeT lesions can block DNA synthesis mediated by various replicative polymerases, including the Klenow fragment of E. coli DNA polymerase I nih.gov. While replicative polymerases are designed for high fidelity, their ability to accurately replicate past modified bases like O4-MeT is often compromised, leading to an increased error rate thermofisher.comnih.gov. The precise impact on fidelity can vary depending on the specific replicative polymerase and the surrounding DNA sequence context.

Bypass Synthesis Across this compound Lesions by Replicative Polymerases

Replicative DNA polymerases, such as DNA polymerase δ (Pol δ) and ε, are crucial for high-fidelity DNA synthesis nih.gov. However, their active sites are typically designed to accommodate correctly paired bases, and bulky or chemically altered lesions like O4-MeT can hinder their processivity and accuracy nih.govpnas.org. While some studies indicate that replicative polymerases may stall at O4-MeT lesions, others suggest a limited capacity for bypass, often accompanied by misincorporation nih.govpnas.org. The efficiency of bypass by replicative polymerases is generally low, and the persistence of unrepaired lesions necessitates alternative mechanisms for DNA replication to proceed nih.gov.

Mutagenic Consequences of Unrepaired this compound: Base Substitution Frequencies

When this compound lesions are not efficiently repaired before DNA replication, they pose a significant threat to genomic stability. These unrepaired lesions can lead to a substantial increase in mutation frequencies. O4-MeT is known to be a potent mutagen, often more so than O6-methylguanine, due to its persistence and miscoding properties oup.comacs.org. The primary consequence of O4-MeT is the induction of base substitution mutations.

A:T → G:C Transition Mutations Induced by this compound

A hallmark mutagenic event associated with this compound is the A:T to G:C transition mutation nih.govumassmed.edunih.gov. This occurs because O4-MeT preferentially mispairs with guanine (B1146940) (G) instead of adenine (B156593) (A) during DNA replication researchgate.netnih.govnih.gov. When the DNA polymerase inserts a guanine opposite the O4-methylthymine lesion, this mispairing is subsequently replicated, leading to an A:T base pair being converted into a G:C base pair in the daughter DNA strand. This specific type of transition mutation is a direct consequence of the altered base-pairing behavior of O4-MeT researchgate.netnih.gov.

Translesion Synthesis (TLS) Polymerases and this compound Bypass

To overcome the stalling of replicative polymerases at DNA lesions and prevent replication fork collapse, cells employ specialized DNA polymerases known as translesion synthesis (TLS) polymerases researchgate.net. These polymerases possess unique structural features, such as more accommodating active sites, that allow them to incorporate nucleotides opposite DNA lesions, albeit often with reduced fidelity nih.govresearchgate.net. TLS polymerases are critical for DNA damage tolerance pathways, enabling replication to proceed across damaged templates.

Specific TLS Polymerases Involved in this compound Bypass

Several TLS polymerases have been implicated in the bypass of this compound and related O4-alkyldT lesions. In human cells, studies have shown that deficiencies in DNA polymerase eta (Pol η) or DNA polymerase zeta (Pol ζ) lead to significantly reduced bypass efficiencies for most O4-alkyldT lesions, with the exception of O4-methylthymine (O4-MedT) itself, where Pol η deficiency had less impact nih.gov. Pol ζ deficiency also resulted in a notable decrease in T→C mutation frequencies for several O4-alkyldT lesions. While Pol κ and Pol ι showed less pronounced effects on bypass efficiency, their roles cannot be entirely excluded, as bypass can be context-dependent and involve multiple polymerases nih.govoup.com.

Table 1: Bypass Efficiencies of O4-alkyldT Lesions by TLS Polymerases in HEK293T Cells

| Lesion | Pol η Deficient | Pol ζ Deficient | Pol κ Deficient | Pol ι Deficient |

| O4-MedT | 20-33% | 20-33% | 20-33% | 20-33% |

| O4-nPrdT | Reduced | Reduced | 20-33% | Moderate drop |

| O4-iPrdT | Reduced | Reduced | 20-33% | 20-33% |

| O4-nBudT | Reduced | Reduced | 20-33% | Moderate drop |

| O4-iBudT | Reduced | Reduced | 20-33% | 20-33% |

| O4-(R)-sBudT | Reduced | Reduced | 20-33% | 20-33% |

| O4-(S)-sBudT | Reduced | Reduced | 20-33% | 20-33% |

Note: Bypass efficiencies are approximate and represent ranges or qualitative effects as reported in nih.gov. "Reduced" indicates a pronounced drop in bypass efficiency. "Moderate drop" indicates a statistically significant but less pronounced decrease.

Mechanistic Insights into TLS Polymerase Interaction with this compound

The ability of TLS polymerases to bypass this compound lesions stems from their structural flexibility and altered substrate discrimination compared to replicative polymerases nih.govnih.gov. O4-MeT is thought to miscode by forming a relatively stable mispair with guanine, which retains a Watson-Crick-like alignment that may facilitate phosphodiester bond formation by some polymerases nih.gov. Mechanistically, TLS polymerases can recognize the lesion, insert a nucleotide opposite it, and then extend the DNA strand. For O4-MeT, this typically involves the insertion of a guanine opposite the lesion, leading to the A:T to G:C transition nih.govresearchgate.net. The specific interaction involves the polymerase's active site accommodating the lesion and directing the incorporation of the incoming nucleotide. While some TLS polymerases are highly efficient at bypassing specific lesions, others may be less effective or contribute to mutagenic outcomes through error-prone incorporation nih.govresearchgate.net. The interaction is also influenced by accessory proteins and cellular repair pathways, which can modulate the efficiency and fidelity of TLS pnas.orgresearchgate.net.

Table 2: Mutation Frequencies Induced by O4-Methylthymine in Different Repair Backgrounds

| Cell Type/Repair Background | Mutation Frequency (%) | Mutation Type |

| mex- (repair-deficient) | 28–50 | T → C |

| mex+ (repair-proficient) | 22–42 | T → C |

Note: Data from experiments using Chinese hamster ovary cells with varying alkyltransferase proficiency acs.org. "mex" refers to the alkyltransferase gene.

Transcriptional and Epigenetic Ramifications of O 4 Methylthymine

Influence of O-4-Methylthymine on Gene Expression and Transcription Elongation

The fidelity and efficiency of transcription are paramount for maintaining normal cellular function. The introduction of DNA lesions such as O4-MeT can disrupt the processivity of RNA polymerase and the accuracy of the nascent RNA transcript.

Research has shown that O4-alkylthymines can be miscoding lesions for RNA polymerases. nih.gov During transcription, the presence of O4-MeT in the DNA template can lead to the incorporation of incorrect nucleotides into the growing RNA chain, a phenomenon known as transcriptional mutagenesis. nih.gov Specifically, studies have demonstrated that O4-alkylthymine can lead to the misincorporation of guanine (B1146940) monophosphate (GMP) by RNA polymerase, with a high mutagenic efficiency. nih.gov This results in a transcript that does not faithfully represent the original genetic information, potentially leading to the synthesis of a non-functional or altered protein.

| Polymerase Type | Observed Effect | Consequence | Reference |

|---|---|---|---|

| RNA Polymerase | Miscoding (incorporation of dGMP) | Transcriptional Mutagenesis | nih.gov |

| DNA Polymerase (in vitro) | Pausing/Stalling (enzyme-dependent) | Potential for reduced transcription elongation | researchgate.netnih.gov |

| Translesion Synthesis (TLS) DNA Polymerase η | Bypass of O4-alkyldT lesions | Cellular tolerance mechanism for the lesion during replication | nih.govnih.gov |

Potential for this compound to Affect Epigenetic Marks and Chromatin States

The epigenetic landscape, encompassing modifications to both DNA and histone proteins, plays a critical role in regulating gene expression by modulating chromatin structure. While direct evidence detailing the impact of O4-MeT on epigenetic marks is limited, the structural nature of this lesion suggests a potential for interference with these regulatory mechanisms.

DNA methylation, primarily occurring at CpG dinucleotides in mammals, is a key epigenetic mark generally associated with transcriptional repression. biomodal.com This process is carried out by DNA methyltransferases (DNMTs) that recognize specific DNA sequences. The presence of an alkyl group on the O-4 position of thymine (B56734) could potentially alter the local DNA structure in a way that either inhibits or aberrantly recruits DNMTs and other DNA-binding proteins that "read" methylation marks. scienceopen.com

Histone modifications, such as acetylation, methylation, phosphorylation, and ubiquitylation, constitute a "histone code" that dictates the compaction state of chromatin and, consequently, the accessibility of DNA to the transcriptional machinery. abcam.comelifesciences.org Chromatin remodeling complexes and histone-modifying enzymes are recruited to specific genomic locations through interactions with DNA and other proteins. It is conceivable that the structural perturbation caused by O4-MeT could disrupt these precise interactions. For instance, a change in DNA flexibility or curvature induced by the lesion might affect nucleosome positioning or the binding of proteins involved in establishing or maintaining specific histone marks. nih.gov Although speculative, such disruptions could lead to inappropriate chromatin condensation (heterochromatin) or relaxation (euchromatin), thereby altering the expression of nearby genes. youtube.com

Interactions with Transcription Factors and Regulatory Proteins in the Presence of this compound

The regulation of gene expression is orchestrated by the binding of transcription factors and other regulatory proteins to specific DNA sequences. The presence of DNA adducts like O4-MeT can interfere with these critical protein-DNA interactions.

The methylation of cytosine in CpG islands is a well-established epigenetic modification that can directly prevent the binding of some transcription factors, while recruiting others. elifesciences.orgnih.gov While O4-MeT is a different type of modification, the principle that a chemical alteration to a DNA base can affect protein binding is highly relevant. The methyl group of O4-MeT protrudes into the major groove of the DNA double helix, a primary site for recognition by many DNA-binding proteins. This can sterically hinder the binding of transcription factors that rely on precise contacts with the thymine base.

Studies have also indicated that mismatch repair proteins, such as MutSα, can recognize base pairs containing O4-methylthymine, which underscores that this lesion is a detectable structural anomaly within the DNA. unc.edu This recognition by the cellular machinery highlights the potential for O4-MeT to be a site of interaction for various DNA-binding proteins, not limited to the repair machinery. It is plausible that regulatory proteins and transcription factors could also have altered affinities for DNA sequences containing this lesion.

| Protein Class | Potential Effect of this compound | Underlying Mechanism | Reference |

|---|---|---|---|

| Transcription Factors | Altered binding affinity | Steric hindrance in the major groove; altered DNA conformation | nih.govelifesciences.orgnih.gov |

| Mismatch Repair Proteins (e.g., MutSα) | Recognition of the lesion | Structural anomaly in the DNA helix | unc.edu |

| DNA Methyltransferases | Potential for altered activity | Changes in local DNA structure | scienceopen.com |

Analytical Methodologies for Detection and Quantification of O 4 Methylthymine

Mass Spectrometry-Based Approaches for O-4-Methylthymine Profiling

Mass spectrometry (MS) coupled with chromatographic separation offers high sensitivity and specificity for identifying and quantifying DNA adducts like O4-methylthymine. These techniques allow for the precise measurement of these modified bases, even at very low levels within complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of DNA adducts, including O4-methylthymine. This method involves separating the analytes using liquid chromatography, typically reverse-phase HPLC, followed by detection and quantification using tandem mass spectrometry. The coupling of LC with MS/MS allows for highly selective detection through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored nih.govcreative-proteomics.complos.org.

The process generally involves hydrolyzing DNA to nucleobases or nucleosides, followed by chromatographic separation. For instance, reverse-phase HPLC can effectively separate modified nucleobases, which are then introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode nih.govplos.org. The tandem mass spectrometer then fragments the precursor ions, and specific fragment ions are detected. This approach provides both qualitative identification based on mass-to-charge ratios and chromatographic retention times, and quantitative measurement by correlating peak areas to calibration curves. LC-MS/MS is particularly valuable for analyzing complex biological samples, as it can minimize background noise and accurately quantify trace components creative-proteomics.commdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, though its application to DNA adducts like O4-methylthymine may require derivatization to enhance volatility and thermal stability. GC-MS separates compounds based on their boiling points and interaction with the stationary phase of a GC column, followed by detection using mass spectrometry youtube.com. While GC-MS is highly effective for volatile and semi-volatile compounds, its direct application to DNA adducts, which are often non-volatile and polar, is less common compared to LC-MS/MS without prior chemical modification. The search results did not provide specific details on the application of GC-MS for this compound detection.

Immunochemical Techniques for this compound Detection

Immunochemical techniques utilize antibodies that specifically recognize and bind to target molecules, offering a sensitive method for detecting DNA adducts. These methods are often employed for screening or in applications where high-throughput analysis is required.

The development of antibodies specific to DNA adducts is a critical step for immunochemical detection. While direct antibodies against O4-methylthymine are not extensively detailed in the provided search results, the PREPI (pre-fractionation, ³²P-post-labeling, and immunoprecipitation) method has been described for the detection of O6-methylguanine (O6-meG), O4-methylthymine (O4-meT), and O4-ethylthymine (O4-etT) using monoclonal antibodies nih.gov. This suggests that antibodies are raised against these modified bases, likely conjugated to carrier proteins to elicit an immune response. The specificity of these antibodies is paramount to ensure accurate detection and to differentiate O4-methylthymine from other DNA bases or adducts. Antibodies targeting the enzyme O-6-Methylguanine-DNA Methyltransferase (MGMT), which repairs O4-methylthymine targetmol.comantibody-creativebiolabs.comgenscript.com.cnmybiosource.comcusabio.comabcepta.comabcam.comgenecards.org, are well-established but are distinct from antibodies directly binding the adduct itself.

Enzyme-Linked Immunosorbent Assay (ELISA) and Immunohistochemistry (IHC) are common applications for antibodies in detecting and localizing specific molecules. ELISA can be used for the quantitative measurement of O4-methylthymine in extracted DNA samples, often after chromatographic separation or DNA hydrolysis targetmol.comgenscript.com.cnmybiosource.comcusabio.com. IHC allows for the visualization of DNA adducts within tissue sections, enabling the study of their distribution and cellular localization targetmol.comantibody-creativebiolabs.comcusabio.comabcepta.comnih.gov. While the search results primarily detail IHC and ELISA applications for MGMT antibodies, the general principle of using antibodies to detect DNA damage, including adducts, is well-supported nih.gov.

Chromatographic Separations in this compound Analysis

Chromatographic techniques are fundamental to the analysis of O4-methylthymine, serving as essential separation steps prior to detection by mass spectrometry or other methods. These techniques exploit differences in the physical and chemical properties of molecules to achieve separation.

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is frequently employed for separating DNA hydrolysis products, including modified bases like O4-methylthymine nih.govnih.gov. HPLC systems utilize a liquid mobile phase and a solid stationary phase packed within a column. Analytes are separated based on their differential partitioning between these two phases ijpsjournal.combioanalysis-zone.com. For instance, O4-methylthymine can be separated from other nucleobases and modified bases using specific mobile phase compositions and column chemistries nih.gov.

Gas Chromatography (GC) is another chromatographic technique that separates compounds based on their volatility and interaction with the stationary phase. While not as commonly detailed for O4-methylthymine itself in the provided results, GC is a standard method for analyzing volatile compounds and can be coupled with mass spectrometry (GC-MS) youtube.comijpsjournal.combioanalysis-zone.com.

The European Pharmacopoeia has also harmonized general chapters on chromatographic separation techniques, including HPLC and GC, providing standardized requirements for analytical procedures edqm.eu. These advancements in chromatographic technology enhance the resolution, sensitivity, and reproducibility of analyses for DNA adducts.

Enzymatic and Site-Specific Mutagenesis Techniques for In Vivo Studies

Enzymatic and site-specific mutagenesis techniques have been instrumental in directly assessing the mutagenic potential of this compound in vivo. These methods allow for the controlled introduction of the this compound adduct at precise locations within DNA molecules, enabling researchers to study its effects on DNA replication and mutation induction in living systems.

A notable approach involves using enzymes like Escherichia coli DNA polymerase I to incorporate a single this compound residue at a predetermined site in an oligonucleotide primer. This modified primer is then extended with unmodified nucleotides, creating a partial-duplex DNA product. This product can then be transfected into cellular systems, such as E. coli spheroplasts, for replication. Studies have demonstrated that replication of site-specifically methylated DNA containing this compound in E. coli deficient in this compound-DNA methyltransferase (ada-) leads to a significant increase in mutant progeny phage – approximately tenfold higher than observed with non-methylated DNA. Crucially, no such increase in mutation frequency was observed in repair-proficient (E. coli ada+) strains, indicating the lesion's mutagenic potential is dependent on cellular repair capacity nih.govnih.gov. Analysis of the resulting mutant plaques consistently revealed A:T → G:C transitions at the original site of this compound incorporation, confirming its role as a base-substitution mutagen in vivo nih.govnih.gov.

Further investigations have utilized shuttle vector systems to study this compound mutagenesis in mammalian cells. In these studies, this compound was positioned within a unique restriction site on a shuttle vector, which was then transfected into Chinese hamster ovary cells. These cells were either proficient (mex+) or deficient (mex-) in an endogenous alkyltransferase protein. Following replication of the integrated vector, analysis revealed that this compound induced high mutation frequencies in both cell types, with T → C transitions being the predominant mutation type. Notably, in some mammalian cell systems, this compound did not appear to be significantly repaired by alkyltransferase or other mammalian repair enzymes, suggesting its persistence and potent mutagenic activity acs.org.

These enzymatic and site-specific mutagenesis approaches provide a powerful means to dissect the mutagenic mechanisms of this compound, offering an alternative to chemical synthesis of modified oligonucleotides and enabling direct assessment of its biological consequences in vivo nih.gov.

Table 1: Mutagenic Potential of this compound in Different In Vivo Systems

| Study System / Cell Type | Repair Status | Observed Effect / Mutation Frequency | Predominant Mutation Type | Citation(s) |

| E. coli (phi X174 phage) | ada- | 10-fold increase in mutants | A:T → G:C transition | nih.govnih.gov |

| E. coli (phi X174 phage) | ada+ | No significant increase | N/A | nih.govnih.gov |

| Chinese Hamster Ovary (CHO) cells | mex- | 28-50% mutation frequency | T → C transition | acs.org |

| Chinese Hamster Ovary (CHO) cells | mex+ | 22-42% mutation frequency | T → C transition | acs.org |

Next-Generation Sequencing Approaches for this compound Mapping

The advent of next-generation sequencing (NGS) technologies has revolutionized the ability to detect and map DNA damage, including modified bases like this compound, at unprecedented resolution. These advanced sequencing methods allow for the interrogation of DNA at the single-molecule and single-nucleotide level, providing critical insights into the distribution, formation, and repair of DNA lesions across the genome.

Single-molecule, real-time (SMRT) DNA sequencing is a prominent NGS technology capable of directly detecting damaged DNA bases. This method analyzes alterations in DNA polymerase kinetics as it encounters modified bases during replication. Studies have demonstrated that this compound can be detected using SMRT sequencing, characterized by distinct kinetic signatures that differentiate it from unmodified bases and other DNA lesions pacb.comnih.govscienceopen.com. These kinetic signatures, such as changes in polymerase incorporation rates and pulse widths, provide a direct readout of the presence and location of this compound within a DNA template pacb.comscienceopen.com.

Furthermore, NGS coupled with shuttle vector technology enables multiplexed and quantitative assessments of DNA lesion effects on replication fidelity and efficiency nih.gov. Techniques like RADAR-seq, which leverages PacBio SMRT sequencing, can map rare DNA lesions genome-wide without the need for DNA amplification or enrichment neb-online.de. These advanced library construction strategies and data analysis pipelines allow for the high-resolution mapping of specific DNA damage formation and repair events rsc.org. Such mapping efforts have revealed that the distribution of DNA damage is significantly influenced by genomic context, including chromatin states and the binding of transcription factors rsc.org. The ability to accurately map this compound and other DNA lesions using NGS is vital for understanding their roles in disease initiation, evaluating the efficacy of therapeutic agents, and advancing our knowledge of DNA repair mechanisms nih.govscienceopen.com.

Table 2: NGS Technologies for Detecting DNA Lesions Including this compound

| Sequencing Technology | Principle of Detection | Detected Lesions (Examples) | Resolution | Citation(s) |

| SMRT Sequencing | Altered DNA polymerase kinetics during replication | This compound, 8-oxoguanine, O6-methylguanine, 1-methyladenine, thymine (B56734) dimers, etc. | Single-molecule, single-base | pacb.comnih.govscienceopen.com |

| RADAR-seq | Detection of modified base patches via SMRT sequencing | Various rare DNA lesions (general) | Genome-wide | neb-online.de |

Computational and Theoretical Studies of O 4 Methylthymine

Molecular Dynamics Simulations of O-4-Methylthymine within DNA/RNA Structures

Molecular dynamics (MD) simulations are used to model the behavior of O4-Me-T within the dynamic environment of a DNA or RNA duplex over time. These simulations reveal how the lesion affects the structure, flexibility, and conformation of the nucleic acid.

Studies have shown that the presence of O4-Me-T induces greater local curvature in DNA sequences. The specific conformational changes depend on the base it is paired with. When O4-Me-T is paired with adenine (B156593) (A), simulations show larger regions of increased flexibility, a consistent bend into the major groove, and significant oscillations in the major groove's width. In contrast, when O4-Me-T is paired with guanine (B1146940) (G), the duplex exhibits only specific sites of increased flexibility and a more complex bending pattern, with short regions bent towards the major groove alternating with sites bent toward the minor groove.

Quantum Chemical Calculations on this compound Reactivity and Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of O4-Me-T and its interactions with other bases. fiu.edu These calculations provide a fundamental understanding of the lesion's reactivity and base-pairing preferences.

A key finding from DFT calculations is that O4-Me-T can form two strong, stable hydrogen bonds when paired with an opposing guanine (G). fiu.edunih.gov This favorable interaction provides a powerful chemical rationale for the high frequency of G misinsertions opposite the lesion during DNA replication, which leads to T→C transition mutations. fiu.edu In contrast, the pairing of O4-Me-T with adenine (A) is less stable and can proceed through water-mediated hydrogen bonding. fiu.edu Calculations of binding energies have established a stability order for O4-Me-T pairs, with O4-Me-T:G being the most stable. researchgate.net

In Silico Modeling of this compound-Protein Interactions, including Polymerases and Repair Enzymes

In silico modeling, including molecular docking and MD simulations, is crucial for understanding how O4-Me-T is processed by cellular machinery. These models can simulate the interaction of the lesion with the active sites of DNA polymerases and repair enzymes.

DNA Polymerases: Simulations of O4-Me-T within the active site of human DNA polymerase η (pol η) have provided significant insights into its mutagenicity. These models show that the O4-Me-T lesion, when paired with an incoming guanine nucleotide, forms a stable ternary complex stabilized by the two strong hydrogen bonds predicted by quantum chemistry. fiu.edunih.gov This stability rationalizes the observed high frequency of dGTP insertion opposite the lesion. fiu.edunih.gov

Repair Enzymes: O4-Me-T is a known substrate for the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), although the repair efficiency varies significantly between species. nih.govnih.gov The human AGT (hAGT) is notably poor at repairing O4-Me-T, whereas the E. coli AGT protein Ogt repairs it efficiently. nih.govnih.gov Computational modeling has been used to investigate this difference. Models of O4-Me-T within the hAGT active site were developed to understand how specific amino acid changes could enhance repair activity. nih.gov This has led to the successful engineering of mutant hAGT proteins with significantly improved ability to repair O4-Me-T. nih.govnih.gov These computational and experimental studies show that specific alterations in the enzyme's active site can facilitate better recognition and repair of O4-alkylthymines. nih.govnih.gov MD simulations of the general AGT repair mechanism, while often focused on its primary substrate O6-methylguanine, provide a framework for understanding the structural dynamics of lesion recognition, base flipping, and methyl transfer that also applies to O4-Me-T repair. fiu.edu

Predictive Algorithms for this compound Lesion Formation and Repair Efficiency

While specific, validated algorithms for predicting O4-Me-T formation and repair are still an area of active research, the computational methods described above provide the foundation for their development.

Lesion Formation: Predictive models for lesion formation can be based on quantum chemical calculations. By calculating the reaction energy barriers for different alkylating agents to react with the O4-position of thymine (B56734) versus other sites on DNA bases, it is possible to predict the relative likelihood of O4-Me-T formation.

Repair Efficiency: Algorithms to predict repair efficiency can be developed by combining molecular dynamics with free energy calculations. For example, the efficiency of repair by different AGT enzymes (or their engineered mutants) can be predicted by computationally modeling the entire repair pathway and calculating the binding affinities and the energy barriers for the methyl transfer step. fiu.edu The distinct structural features induced by O4-Me-T when paired with A or G, as revealed by MD simulations, could serve as input parameters for machine learning models to predict whether the lesion will be efficiently recognized and repaired. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structures with biological activity, have been developed for inhibitors of AGT and could be adapted to predict the repair efficiency for various alkylated lesions. researchgate.net The extensive kinetic and mutagenicity data from experimental studies serve as essential benchmarks for training and validating these predictive computational models.

Table of Findings from Computational Studies

| Computational Method | System Studied | Key Finding | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) | O4-Me-T:A and O4-Me-T:G in DNA duplex | O4-Me-T induces local DNA curvature and alters flexibility depending on the opposing base. | |

| Density Functional Theory (DFT) | O4-Me-T:G base pair | O4-Me-T forms two strong, stable hydrogen bonds with guanine, explaining its miscoding potential. | fiu.edunih.gov |

| MD and DFT | O4-Me-T:G in DNA Polymerase η active site | The lesion forms a stable complex with incoming dGTP, rationalizing frequent misinsertion. | fiu.edunih.gov |

| Homology Modeling | O4-Me-T in human AGT (hAGT) active site | Modeled the lesion in the active site to guide the engineering of mutant enzymes with enhanced repair activity for O4-Me-T. | nih.gov |

| MD with Umbrella Sampling | AGT-DNA complex (general) | Elucidated the free energy changes during the recognition and binding steps of the repair process. | fiu.edu |

Biological Systems and Model Organisms in O 4 Methylthymine Research

Studies in Prokaryotic Systems (e.g., Escherichia coli)

Escherichia coli has been a fundamental model organism for elucidating the repair mechanisms of O-4-methylthymine (O4-MeT). Research in this prokaryotic system has revealed that E. coli possesses an inducible defense mechanism known as the adaptive response, which is activated by exposure to alkylating agents. embopress.orgembopress.org This response involves the upregulation of specific DNA repair enzymes that recognize and remove alkylation damage, including O4-MeT. embopress.orgembopress.org

Two primary enzymes in E. coli have been identified to act on O-alkylated pyrimidines. O4-MeT is repaired by a methyltransferase that also corrects O6-methylguanine (O6-MeG). embopress.org This enzyme transfers the methyl group from the damaged base to one of its own cysteine residues in a suicidal inactivation mechanism. embopress.orgnih.gov In addition to this methyltransferase activity, a DNA glycosylase, the product of the alkA gene, is responsible for removing other alkylated bases like O2-methylcytosine and O2-methylthymine. embopress.org

Studies have demonstrated that in the absence of repair, O4-MeT is a potent mutagenic lesion in E. coli. nih.gov When DNA containing O4-MeT is replicated in E. coli deficient in the specific methyltransferase (ada-), a significant increase in A:T to G:C transition mutations is observed. nih.gov This highlights the crucial role of this repair pathway in preventing mutagenesis from O4-MeT.

Further research has distinguished between two DNA repair methyltransferases in E. coli: the inducible Ada protein and the constitutive Ogt protein. nih.gov Both enzymes can repair O6-MeG and O4-MeT. nih.gov Experiments using E. coli strains deficient in nucleotide excision repair have shown that this pathway also contributes to the removal of O-alkylated lesions, working alongside the adaptive response. nih.gov The interplay between these repair pathways underscores the multifaceted approach prokaryotic systems employ to combat the genotoxic effects of lesions like O4-MeT.

Table 1: Key E. coli Proteins in this compound Metabolism

| Protein | Gene | Function | Key Findings |

|---|---|---|---|

| O6-alkylguanine-DNA alkyltransferase | ada | Methyltransferase; part of the adaptive response. | Transfers methyl group from O4-MeT to a cysteine residue. embopress.org |

| O6-methylguanine-DNA methyltransferase | ogt | Constitutive methyltransferase. | Repairs O6-MeG and O4-MeT. nih.gov |

| 3-methyladenine DNA glycosylase II | alkA | DNA glycosylase; part of the adaptive response. | Removes O2-methylcytosine and O2-methylthymine. embopress.org |

| DNA Polymerase I (Klenow fragment) | polA | DNA synthesis. | Used in in vitro studies to show that O4-MeT can block replication and direct misincorporation of dGMP. nih.govnih.gov |

Research in Eukaryotic Cell Lines and Yeast Models (e.g., Saccharomyces cerevisiae)

The budding yeast Saccharomyces cerevisiae has served as a valuable eukaryotic model to investigate the conservation and divergence of DNA repair mechanisms for O4-MeT. Similar to prokaryotes, yeast possesses a DNA methyltransferase that can repair both O6-MeG and O4-MeT. nih.govgenesilico.pl The gene encoding this enzyme is known as MGT1. nih.gov

Studies involving the cloned MGT1 gene have shown that its expression in methyltransferase-deficient E. coli can protect against the mutagenic effects of alkylating agents. nih.gov This demonstrates the functional conservation of this repair mechanism across kingdoms. Yeast mutants lacking a functional MGT1 gene exhibit increased sensitivity to alkylation-induced cell killing and mutations, confirming the critical role of this protein in protecting the yeast genome. nih.gov

Comparative studies have analyzed the relative repair efficiencies of methyltransferases from E. coli, yeast, and humans. nih.gov While the E. coli Ada protein shows a preference for O6-MeG, the Ogt protein has a higher affinity for O4-MeT. nih.gov Both human and yeast methyltransferases are efficiently inactivated by O6-MeG. nih.gov They are also inactivated by O4-MeT, although less efficiently, suggesting that O4-MeT is a substrate for these eukaryotic enzymes. nih.gov

In vitro replication studies have also employed enzymes from eukaryotic systems, such as Saccharomyces cerevisiae DNA polymerase η (pol η). nih.gov These studies have shown that O4-MeT can act as a block to DNA synthesis and primarily directs the misincorporation of dGMP, leading to T to C transitions. nih.gov

Table 2: this compound Research in Yeast

| Organism | Gene/Protein | Research Focus | Outcome |

|---|---|---|---|

| Saccharomyces cerevisiae | MGT1 | Repair of O6-MeG and O4-MeT. | MGT1 protects against alkylation-induced killing and mutation. nih.gov |

| Saccharomyces cerevisiae | DNA Polymerase η | In vitro replication bypass. | O4-MeT blocks DNA synthesis and directs dGMP misincorporation. nih.gov |

Mammalian Systems and In Vivo Studies (focus on molecular mechanisms, not clinical outcomes)

In mammalian systems, the primary enzyme responsible for the repair of O6-MeG is O6-alkylguanine-DNA alkyltransferase (AGT or MGMT). However, human AGT (hAGT) is notably inefficient at repairing O4-MeT compared to its bacterial counterparts. nih.govnih.gov This inefficiency contributes to the persistence of O4-MeT in mammalian tissues, making it a potentially significant contributor to the mutagenic burden of alkylating agents. nih.gov

To investigate the molecular consequences of this repair inefficiency, studies have been conducted using bacterial systems that express wild-type or mutant forms of hAGT. oup.comnih.gov These in vivo experiments utilize E. coli reporter strains that can detect specific mutations arising from unrepaired O4-MeT (A:T to G:C transitions) or O6-MeG (G:C to A:T transitions). oup.comoup.com

Results from these studies show that wild-type hAGT provides minimal protection against mutations induced by O4-MeT. nih.gov In contrast, a mutant hAGT, engineered to have increased specificity for O4-MeT, significantly reduces the frequency of A:T to G:C transitions when expressed in E. coli. oup.comnih.gov This demonstrates that the altered substrate specificity observed in vitro is predictive of in vivo repair capabilities. nih.gov These findings also underscore that specific modifications to the active site of hAGT can enhance its ability to recognize and repair O4-MeT. nih.gov

The persistence of O4-MeT in mammalian systems, due to its poor repair by hAGT, suggests that this lesion may play a crucial role in the mutagenic and carcinogenic effects of N-nitroso compounds. nih.gov While O4-MeT is formed less frequently than O6-MeG, its higher mutagenic potential and persistence make it a lesion of significant biological concern. oup.com

In Vitro Reconstitution Systems for this compound Processing and Replication

In vitro reconstitution systems have been indispensable for dissecting the molecular interactions between O4-MeT and the DNA replication and repair machinery. These systems typically utilize synthetic oligonucleotides containing a site-specifically incorporated O4-MeT lesion. nih.govnih.govresearchgate.net

Primer extension assays are a common in vitro technique used to study the effects of O4-MeT on DNA synthesis. nih.govresearchgate.net In these assays, a short, labeled primer is annealed to the template strand containing O4-MeT, and a DNA polymerase is added along with deoxynucleoside triphosphates (dNTPs). By analyzing the length and sequence of the extended products, researchers can determine if the lesion blocks DNA synthesis and which nucleotides are incorporated opposite it.

Studies using various DNA polymerases, including the Klenow fragment of E. coli DNA polymerase I, human DNA polymerase κ, and Saccharomyces cerevisiae DNA polymerase η, have shown that O4-MeT is a moderately blocking lesion. nih.govnih.gov A key finding from these in vitro replication studies is that O4-MeT primarily directs the misincorporation of dGMP. nih.gov This mispairing is the molecular basis for the T to C transition mutations observed in vivo.

In vitro repair assays have also been crucial for characterizing the activity of DNA methyltransferases. nih.gov By incubating O4-MeT-containing DNA with cell extracts or purified enzymes, researchers can measure the transfer of the methyl group from the thymine (B56734) residue to the repair protein. nih.gov These assays have been used to compare the substrate specificities of methyltransferases from different organisms and to identify specific amino acid residues that are important for the recognition and repair of O4-MeT. nih.govnih.gov

Table 3: In Vitro Studies on this compound

| In Vitro System | Enzyme(s) Studied | Key Observation | Reference |

|---|---|---|---|

| Primer Extension Assay | E. coli DNA Polymerase I (Klenow fragment), Human DNA Polymerase κ, S. cerevisiae DNA Polymerase η | O4-MeT is a moderately blocking lesion and primarily directs dGMP misincorporation. | nih.gov |

| Primer Extension Assay | E. coli DNA Polymerase I (Klenow fragment), Sequenase, T7 DNA Polymerase | O4-MeT can be a strong replication block for highly processive enzymes under limiting conditions. | nih.gov |

| Repair Assay with Cell Extracts | E. coli cell extracts | Catalyze the transfer of the methyl group from O4-MeT to a protein. | nih.gov |

| Competitive Inactivation Assay | E. coli Ada and Ogt, Human and S. cerevisiae MTases | Determined the relative efficiencies of repair for O6-MeG and O4-MeT by different methyltransferases. | nih.gov |

Future Directions and Unanswered Questions in O 4 Methylthymine Research

Elucidating the Full Spectrum of Cellular Responses to O-4-Methylthymine at a Global Level

Current research has firmly established this compound as a potent mutagenic lesion. It is more mutagenic than O6-methylguanine (m6G), another common alkylation adduct, though it is formed less frequently. oup.com Studies in Escherichia coli have demonstrated that m4T induces A:T to G:C transition mutations because DNA polymerases preferentially misincorporate guanine (B1146940) opposite the lesion. nih.govnih.gov The primary cellular defense against this lesion is direct reversal by O6-alkylguanine-DNA alkyltransferases (AGTs), though the repair efficiency varies significantly among species. nih.govnih.gov

However, our understanding of the cellular response to m4T is largely confined to the immediate consequences of DNA replication and direct repair. A significant unanswered question is how the cell senses and signals the presence of m4T to the broader cellular machinery. Future research must aim to uncover the global signaling cascades and transcriptional networks that are activated upon m4T formation.

Key unanswered questions for future investigation include:

Damage Sensing: Beyond the direct interaction with polymerases and repair enzymes, what are the primary sensor proteins that recognize m4T-induced DNA structural distortions? nih.gov

Signaling Pathways: Does the presence of m4T activate canonical DNA damage response (DDR) pathways like ATM and ATR, or does it trigger a more specific signaling cascade?